molecular formula C9H10ClNO B8471614 1-(3-Chloropyridin-2-yl)-2-methylpropan-1-one

1-(3-Chloropyridin-2-yl)-2-methylpropan-1-one

Cat. No. B8471614
M. Wt: 183.63 g/mol
InChI Key: ZWBMFIRELLRTTM-UHFFFAOYSA-N
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Patent
US08592629B2

Procedure details

Chloro(isopropyl)magnesium in THF (35.0 mL, 0.070 mol) was added dropwise to a solution of chloro-2-pyridinecarbonitrile (5.01 g, 0.036 mol) in THF (100 mL) under nitrogen atmosphere at 0° C. It was kept at 0° C. for 2 hours after the addition was complete. The reaction mixture was poured into ice (100 g) and then acidified to pH=3 with an aqueous solution of hydrochloric acid (2.0 M, 100 mL). The product was then extracted with EtOAc (3×100 mL). The organics were combined, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude was purified by silica gel chromatography eluting with 3 to 10% EtOAc in heptane to yield the title compound as a yellow oil (1.98 g, 15% yield):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
Cl[Mg][CH:3]([CH3:5])[CH3:4].[Cl:6][C:7]1[C:8]([C:13]#N)=[N:9][CH:10]=[CH:11][CH:12]=1.Cl.C1C[O:19]CC1>>[Cl:6][C:7]1[C:8]([C:13](=[O:19])[CH:3]([CH3:5])[CH3:4])=[N:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Mg]C(C)C
Name
Quantity
5.01 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)C#N
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
35 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 3 to 10% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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